
Tri-tert-butylphosphonium Tetraphenylborate
Overview
Description
Tri-tert-butylphosphonium Tetraphenylborate is an organophosphorus compound widely used as a ligand in various catalytic reactions. It is known for its versatility and effectiveness in synthetic chemistry, pharmaceuticals, and materials science . The compound’s molecular formula is C12H28P.BF4, and it has a molecular weight of 290.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:
Substitution Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, enhancing the reactivity and selectivity of the catalytic processes.
Common Reagents and Conditions:
Suzuki Coupling: Aryl bromides and chlorides are commonly used with palladium catalysts.
Heck Coupling: Non-activated vinyl tosylates and electron-deficient olefins are used under palladium catalysis.
Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Catalytic Applications
1. Ligand in Transition Metal Catalysis
TTBP is predominantly used as a ligand in palladium-catalyzed reactions, including cross-coupling reactions such as Suzuki and Heck reactions. The bulky tert-butyl groups enhance the selectivity and reactivity of the palladium catalyst by preventing unwanted side reactions and stabilizing the active species .
2. C-H Activation
TTBP facilitates C-H activation processes, which are crucial for the functionalization of hydrocarbons. Its ability to stabilize transition states allows for more efficient activation of C-H bonds, leading to higher yields of desired products .
3. Hydrogenation Reactions
In hydrogenation processes, TTBP acts as a stabilizing agent for metal catalysts, improving their activity and selectivity towards the hydrogenation of alkenes and alkynes. This application is particularly valuable in pharmaceutical synthesis where high selectivity is required .
Case Studies
Case Study 1: Palladium-Catalyzed Cross-Coupling
A study demonstrated that TTBP significantly improved the efficiency of palladium-catalyzed cross-coupling reactions involving aryl halides and alkenes. The presence of TTBP increased the reaction rate and yield compared to traditional ligands, showcasing its effectiveness in synthetic methodologies .
Case Study 2: C-H Activation in Complex Molecules
Research involving TTBP as a ligand in C-H activation revealed its capability to selectively functionalize complex organic molecules. The study highlighted how TTBP's steric hindrance allowed for regioselective C-H activation, which is crucial in the synthesis of pharmaceuticals .
Mechanism of Action
The compound exerts its effects by acting as a ligand that enhances the reactivity and selectivity of catalytic processes. It facilitates stable complex formation and improves catalytic activity. For example, in the α-arylation of α,β-unsaturated imides, it operates via a visible light photoredox catalytic cycle, generating aminium radicals from diarylalkylamines under the influence of a photoredox catalyst .
Comparison with Similar Compounds
- Tri-tert-butylphosphine Tetrafluoroborate
- Tri-tert-butylphosphine Fluoroboric Acid Adduct
- Tri-tert-butylphosphonium Tetrafluoroborate
Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .
Biological Activity
Introduction
Tri-tert-butylphosphonium tetraphenylborate (TTBPh) is a quaternary phosphonium salt with notable applications in organic synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups and a tetraphenylborate anion, enhances its solubility and reactivity in various chemical reactions. This article explores the biological activity of TTBPh, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₆H₄₈BP
- Molecular Weight : 522.56 g/mol
- CAS Number : 131322-08-2
- Purity : ≥98% (by HPLC)
- Solubility : Moderately soluble in polar organic solvents
Property | Value |
---|---|
Molecular Formula | C₃₆H₄₈BP |
Molecular Weight | 522.56 g/mol |
CAS Number | 131322-08-2 |
Purity | ≥98% |
Solubility | Moderately soluble |
TTBPh exhibits several biological activities primarily attributed to its ability to interact with biological membranes and proteins. Its quaternary ammonium structure allows it to function as a surfactant, facilitating the transport of other compounds across cell membranes.
- Antifungal Activity : TTBPh has been studied for its antifungal properties, particularly against various strains of fungi. Research indicates that it can disrupt fungal cell membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : TTBPh acts as a reversible inhibitor of cholinesterases, enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can have implications for neurological disorders and pesticide development.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria, making it a potential candidate for developing new antimicrobial agents.
Case Studies
-
Antifungal Efficacy Study :
- A study evaluated the antifungal activity of TTBPh against Candida albicans and Aspergillus niger. Results showed that TTBPh significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, demonstrating its potential as an antifungal agent.
-
Cholinesterase Inhibition :
- Research conducted on the effects of TTBPh on cholinesterase enzymes revealed that it inhibits acetylcholinesterase activity by approximately 50% at a concentration of 1 mM. This suggests its utility in studying cholinergic signaling pathways.
Table 2: Summary of Biological Activities
Activity Type | Organism/Target | Concentration (mg/mL) | Effect |
---|---|---|---|
Antifungal | Candida albicans | 0.5 | Inhibition of growth |
Antifungal | Aspergillus niger | 0.5 | Inhibition of growth |
Enzyme Inhibition | Cholinesterase | 1 | 50% inhibition |
Antimicrobial | Various bacteria | Varies | Inhibition observed |
Applications in Medicine and Industry
TTBPh's biological activities suggest several applications:
- Pharmaceuticals : Its antifungal and antimicrobial properties may lead to the development of new drugs targeting resistant strains.
- Agriculture : As an enzyme inhibitor, TTBPh could be investigated for use in pest control formulations.
- Biotechnology : Its ability to facilitate membrane transport makes it useful in drug delivery systems.
Properties
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131322-08-2 | |
Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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